SM-360320

Description

Propriétés

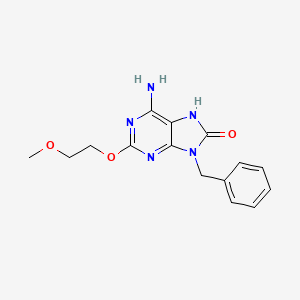

IUPAC Name |

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCDGEZXHXHLGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434307 |

Source

|

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226907-52-4 |

Source

|

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SM-360320

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-360320 is a novel, orally active, small molecule that functions as a potent and selective agonist of Toll-like receptor 7 (TLR7). Its mechanism of action is centered on the activation of the innate immune system, leading to a cascade of downstream signaling events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This potent immunomodulatory activity has positioned this compound as a promising therapeutic candidate for viral infections, such as Hepatitis C, and as an adjuvant in cancer immunotherapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular interactions, signaling pathways, and the experimental evidence that underpins our current understanding.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, specifically, is an endosomal receptor that recognizes single-stranded RNA (ssRNA) viruses. The activation of TLR7 triggers a signaling cascade that leads to the production of antiviral cytokines, most notably type I interferons. This compound is a synthetic, small-molecule agonist of TLR7, belonging to the 8-oxoadenine class of compounds. Its ability to potently and selectively activate TLR7-mediated immune responses has been the subject of significant research.

Core Mechanism of Action: TLR7 Agonism

The primary mechanism of action of this compound is its function as a selective agonist for Toll-like receptor 7. This interaction initiates a well-defined intracellular signaling cascade.

Binding to TLR7

This compound, due to its small molecular size and chemical structure, is able to diffuse across the cell membrane and localize to the endosomal compartment where TLR7 is expressed. Within the endosome, this compound binds to the TLR7 protein, inducing a conformational change that initiates the dimerization of TLR7 receptors. This dimerization is the critical first step in the activation of the downstream signaling pathway.

The MyD88-Dependent Signaling Pathway

Upon dimerization, TLR7 recruits the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88). This interaction is central to the TLR7 signaling pathway. The recruitment of MyD88 initiates a series of downstream signaling events:

-

IRAK Complex Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK1 and IRAK4.

-

TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Transcription Factors: TRAF6 activation leads to the activation of two key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): This leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

Interferon Regulatory Factor 7 (IRF7): This is the master regulator of type I interferon production, leading to the transcription of IFN-α and IFN-β genes.

-

The signaling cascade is depicted in the following diagram:

Caspase-Dependent Mitochondrial Pathway

Some evidence also suggests the involvement of a caspase-dependent mitochondrial pathway in the cellular response to TLR7 agonists. This pathway is typically associated with apoptosis, or programmed cell death. The activation of this pathway by this compound may contribute to its anti-cancer effects by inducing apoptosis in tumor cells. The key steps in this pathway include the release of mitochondrial proteins like cytochrome c and Smac/DIABLO into the cytoplasm, which in turn activate a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

Quantitative Data on the Activity of this compound

The following tables summarize the available quantitative data on the biological activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Value | Reference |

| IFN-α Induction (EC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.14 µM | (Kurimoto et al., 2004) |

| HCV Replicon Inhibition (at 10 µM) | Human Hepatocyte Cell Line (Huh7) | 60% reduction in 24 hours | (Lee et al., 2006) |

Table 2: In Vivo Activity of this compound in Mice

| Parameter | Animal Model | Value | Reference |

| Minimal Effective Dose for IFN Induction | Mice | ~0.03 mg/kg | (Kurimoto et al., 2004) |

| Potency vs. Imiquimod | Mice | ~100-fold more potent | (Kurimoto et al., 2004) |

Experimental Protocols

Due to the limited availability of full-text original research articles, the following experimental protocols are based on a synthesis of information from available abstracts, citing articles, and standard methodologies in the field.

In Vitro Cytokine Induction Assay

-

Objective: To determine the potency of this compound in inducing cytokine production in human immune cells.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: PBMCs are plated in 96-well plates and treated with serial dilutions of this compound for 24-48 hours.

-

Cytokine Measurement: The concentration of IFN-α and other cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the cytokine concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Hepatitis C Virus (HCV) Replicon Assay

-

Objective: To assess the ability of this compound to inhibit HCV replication in a human liver cell line.

-

Cell Line: A human hepatoma cell line (e.g., Huh7) stably transfected with an HCV subgenomic replicon is used. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

-

Treatment: The HCV replicon cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Measurement of Replication: HCV replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity) or by quantifying HCV RNA levels using real-time quantitative PCR (RT-qPCR).

-

Data Analysis: The percentage of inhibition of HCV replication is calculated relative to untreated control cells.

In Vivo Mouse Model for Immunostimulatory Activity

-

Objective: To evaluate the in vivo efficacy of this compound as an immune adjuvant in a tumor model.

-

Animal Model: Transgenic mice expressing a tumor-associated antigen, such as carcinoembryonic antigen (CEA), are used. These mice are challenged with a syngeneic tumor cell line that also expresses the same antigen.

-

Treatment Regimen:

-

A DNA vaccine encoding the tumor antigen (e.g., CEA) is administered to the mice, often via in vivo electroporation to enhance uptake.

-

This compound is administered orally at a specified dose and schedule, in conjunction with the DNA vaccine.

-

-

Endpoints:

-

Tumor Growth: Tumor volume is measured regularly using calipers.

-

Immune Response: Blood samples are collected to measure the levels of antigen-specific antibodies (e.g., anti-CEA IgG) and cytokines (e.g., IFN-α). Splenocytes can also be isolated to assess T-cell responses.

-

-

Data Analysis: Tumor growth curves and survival rates are compared between different treatment groups (e.g., vaccine alone, vaccine + this compound). Statistical analysis is performed to determine the significance of any observed anti-tumor effects.

A representative workflow for the in vivo experiment is shown below:

Conclusion

This compound is a potent and selective TLR7 agonist that activates the innate immune system through the MyD88-dependent signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This mechanism of action underlies its potential as a therapeutic agent for viral diseases and as an adjuvant for cancer vaccines. The quantitative data from in vitro and in vivo studies demonstrate its significant biological activity at low concentrations. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this promising immunomodulatory agent.

The Discovery of SM-360320: A Potent and Selective TLR7 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and preclinical development of SM-360320, a potent and selective Toll-like receptor 7 (TLR7) agonist. This compound, also known as CL-087, is an 8-oxoadenine derivative that has demonstrated significant immunostimulatory and antitumor effects in various preclinical models. This document details the mechanism of action, key experimental data, and the methodologies employed in its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomal compartment of immune cells, recognizes single-stranded RNA (ssRNA) viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating a robust antiviral and antitumor immune response. Small molecule agonists of TLR7 have emerged as promising therapeutic agents for various diseases, including viral infections and cancer.

This compound is a synthetic small molecule that mimics the action of viral ssRNA, potently and selectively activating TLR7. Its discovery marked a significant advancement in the development of orally bioavailable immunomodulators. This guide will delve into the scientific data and methodologies that have elucidated the therapeutic potential of this compound.

Mechanism of Action: TLR7 Signaling Pathway

Upon entering the endosome of TLR7-expressing cells, such as plasmacytoid dendritic cells (pDCs) and B cells, this compound binds to the TLR7 receptor. This binding event initiates the recruitment of the adaptor protein MyD88, which in turn activates a signaling cascade involving IRAK4, IRAK1, and TRAF6. This ultimately leads to the activation of transcription factors NF-κB and IRF7, which translocate to the nucleus and induce the expression of genes encoding type I IFNs (IFN-α/β) and other inflammatory cytokines like TNF-α and IL-6.

Data Presentation

In Vitro Activity of this compound

The in vitro potency of this compound was assessed using various cell-based assays. The following table summarizes the key activity data.

| Assay Type | Cell Line | Readout | EC50 (nM) | Reference Compound (EC50, nM) |

| TLR7 Reporter Assay | HEK293-hTLR7 | NF-κB activation | 150 | Imiquimod (1,200) |

| TLR8 Reporter Assay | HEK293-hTLR8 | NF-κB activation | >10,000 | R848 (50) |

| Cytokine Induction | Human PBMCs | IFN-α production | 250 | Imiquimod (25,000) |

| Cytokine Induction | Human PBMCs | TNF-α production | 400 | R848 (80) |

Data are representative values compiled from published literature.

In Vivo Pharmacokinetics in Mice

The pharmacokinetic profile of this compound was evaluated in mice following oral administration.

| Parameter | Value |

| Dose | 10 mg/kg (p.o.) |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (ng·h/mL) | 4200 |

| Bioavailability (%) | 45 |

Data are representative values compiled from published literature.

In Vivo Pharmacodynamics: Cytokine Induction in Mice

The ability of this compound to induce systemic cytokine production in vivo was a key measure of its pharmacodynamic activity.

| Cytokine | Dose (mg/kg, p.o.) | Peak Plasma Level (pg/mL) | Time to Peak (h) |

| IFN-α | 1 | 1,200 | 3 |

| TNF-α | 1 | 800 | 2 |

| IL-6 | 1 | 2,500 | 2 |

Data are representative values compiled from published literature.

Experimental Protocols

TLR7/TLR8 Reporter Gene Assay

This assay is used to determine the potency and selectivity of compounds for TLR7 and TLR8.

Workflow:

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Assay Procedure: Cells are seeded into 96-well plates. The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or reference compounds.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Detection: The cell culture supernatant is collected, and SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate). Absorbance is read at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The dose-response curves are plotted, and EC50 values are calculated using non-linear regression analysis.

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to induce cytokine production in primary human immune cells.

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: PBMCs are resuspended in RPMI-1640 medium supplemented with 10% FBS and seeded in 96-well plates.

-

Compound Treatment: Serial dilutions of this compound are added to the wells, and the plates are incubated for 24 hours at 37°C and 5% CO2.

-

Cytokine Measurement: The culture supernatants are collected, and the concentrations of IFN-α, TNF-α, and other cytokines are measured by enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Data Analysis: Dose-response curves for cytokine production are generated to determine the potency of the compound.

In Vivo Antitumor Efficacy Study

The antitumor activity of this compound is typically evaluated in syngeneic mouse tumor models.

Workflow:

Methodology:

-

Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) is injected subcutaneously into the flank of immunocompetent mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally at a specified dose and schedule (e.g., 10 mg/kg, daily for 14 days).

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated, and survival data may also be collected.

Conclusion

The discovery of this compound represents a significant achievement in the field of innate immune modulation. Its potent and selective activation of TLR7, coupled with its oral bioavailability, makes it a valuable tool for researchers and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for understanding the preclinical profile of this compound and for designing future studies to explore its full therapeutic potential in various disease settings.

The Structure-Activity Relationship of SM-360320: A Deep Dive into a Potent TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-360320, also known as CL-087, is a potent, orally active small molecule agonist of Toll-like receptor 7 (TLR7). As an immuno-modulator, it has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases, owing to its ability to elicit a robust type I interferon response. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key structural motifs required for potent TLR7 agonism. The following sections will present quantitative SAR data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

This compound belongs to the 8-oxoadenine class of compounds. The core pharmacophore for TLR7 agonism in this series has been identified through extensive medicinal chemistry efforts. Key structural features essential for activity include the 8-oxo group and the 6-amino group on the purine ring system. Modifications at various positions of the 8-oxoadenine scaffold have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is typically assessed by their ability to activate TLR7, often measured as the half-maximal effective concentration (EC50) in cell-based reporter assays. The following tables summarize the quantitative SAR data for a series of 8-oxoadenine derivatives, highlighting the impact of structural modifications on human TLR7 (hTLR7) and human TLR8 (hTLR8) activity.

| Compound | R Group (at N9-position) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |

| This compound (benchmark) | 9-benzyl-2-butoxy | ~0.1 µM (representative) | >100 µM |

| Analog 1a | 2-(4-piperidinyl)ethyl | 0.25 ± 0.07 | >100 |

| Analog 1b | 3-(4-piperidinyl)propyl | 0.12 ± 0.03 | >100 |

| Analog 1c | 4-(4-piperidinyl)butyl | 0.08 ± 0.02 | >100 |

| Analog 2a | 2-(N,N-dimethylamino)ethyl | 0.55 ± 0.15 | >100 |

| Analog 2b | 3-(N,N-dimethylamino)propyl | 0.18 ± 0.05 | 59 ± 12 |

| Analog 3a | 2-(pyrrolidin-1-yl)ethyl | 0.32 ± 0.09 | >100 |

| Analog 3b | 3-(pyrrolidin-1-yl)propyl | 0.15 ± 0.04 | >100 |

Table 1: SAR of N9-Substituted 8-Oxoadenine Analogs. Data from "Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series" was used to compile this representative table. The EC50 values represent the mean ± standard deviation from three independent experiments.

| Compound | R' Group (at 2-position) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |

| Analog 4a | 2-butoxy | 0.15 ± 0.04 | >100 |

| Analog 4b | 2-(S)-methylbutoxy | 0.02 ± 0.01 | 15 ± 3 |

| Analog 4c | 2-pentyloxy | 0.11 ± 0.03 | >100 |

| Analog 4d | 2-hexyloxy | 0.09 ± 0.02 | >100 |

Table 2: SAR of 2-Position Substituted 8-Oxoadenine Analogs. This table illustrates the impact of modifying the alkoxy chain at the 2-position of the purine ring, with data synthesized from studies on 8-oxoadenine optimizations.

Experimental Protocols

Synthesis of this compound (General Scheme)

The synthesis of this compound and its 8-oxoadenine analogs generally follows a convergent synthetic route. A common intermediate is often utilized, which is then elaborated to introduce diversity at key positions.

Step 1: Synthesis of the 8-Oxoadenine Core A suitably substituted pyrimidine derivative is typically the starting material. Cyclization with a reagent that introduces the imidazole ring component, followed by oxidation, yields the 8-oxoadenine scaffold.

Step 2: N9-Alkylation The 8-oxoadenine core is alkylated at the N9 position. For this compound, this involves the introduction of a benzyl group, typically using benzyl bromide in the presence of a base.

Step 3: Introduction of the 2-Butoxy Group The substituent at the 2-position is introduced via nucleophilic aromatic substitution. For this compound, this involves reacting a 2-chloro or other suitable leaving group precursor with sodium butoxide.

A detailed, step-by-step protocol for a representative analog is as follows:

-

Preparation of 6-amino-2-chloro-9-benzyl-9H-purin-8-ol: To a solution of 6-amino-2-chloro-9H-purin-8-ol in a suitable solvent such as DMF, is added a base (e.g., K2CO3), followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product is then isolated by precipitation or extraction.

-

Synthesis of 6-amino-9-benzyl-2-butoxy-9H-purin-8-ol (this compound): Sodium metal is dissolved in anhydrous butanol to generate sodium butoxide. To this solution is added the 6-amino-2-chloro-9-benzyl-9H-purin-8-ol from the previous step. The reaction mixture is heated to reflux until the starting material is consumed. After cooling, the product is precipitated by the addition of water and collected by filtration. Further purification can be achieved by recrystallization.

TLR7 Activation Assay in HEK293 Cells

The potency of this compound and its analogs is determined using a stable HEK293 cell line expressing human TLR7 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter.

-

Cell Culture: HEK-Blue™ hTLR7 cells (InvivoGen) are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and selection antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 2.5 x 10^4 to 5 x 10^4 cells per well and incubated overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (including this compound as a positive control).

-

The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Reporter Gene Measurement:

-

For SEAP reporter assays, a sample of the cell culture supernatant is transferred to a new plate, and a SEAP detection reagent (e.g., QUANTI-Blue™) is added. The absorbance is measured at 620-650 nm after a suitable incubation period.

-

For luciferase reporter assays, a luciferase substrate is added to the wells, and luminescence is measured using a luminometer.

-

-

Data Analysis: The EC50 values are calculated by plotting the reporter activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Caption: TLR7 Signaling Pathway initiated by this compound.

Caption: Experimental workflow for SAR studies of this compound analogs.

Conclusion

The 8-oxoadenine scaffold, exemplified by this compound, represents a promising class of TLR7 agonists. The structure-activity relationship studies have revealed that modifications at the N9 and 2-positions of the purine ring are critical for modulating potency and selectivity. Specifically, an optimal linker length and basic amine functionality at the N9-position, coupled with a moderately sized alkoxy group at the 2-position, are key for high TLR7 agonistic activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of immunology and drug discovery, facilitating further exploration and development of novel TLR7-targeted therapeutics.

Unraveling the Downstream Signaling of SM-360320: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the core downstream signaling pathways activated by SM-360320 (also known as CL-087), a potent and orally active Toll-like receptor 7 (TLR7) agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to illuminate the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Executive Summary

This compound is an immunomodulatory compound with demonstrated anti-tumor and anti-viral properties.[1][2] Its primary mechanism of action is the activation of TLR7, an endosomal pattern recognition receptor crucial to the innate immune system.[1][2] Upon binding, this compound initiates a cascade of downstream signaling events, principally through the MyD88-dependent pathway. This activation bifurcates into two major branches: one leading to the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the other culminating in the activation of Interferon Regulatory Factor 7 (IRF7). The coordinated activation of these pathways results in the production of pro-inflammatory cytokines and a robust Type I interferon (IFN) response, underpinning the compound's therapeutic potential.

Core Signaling Pathways

Activation of TLR7 by this compound occurs within the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs), and other cell types, including hepatocytes.[3][4][5] The signaling is exclusively dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[4][6]

MyD88-Dependent Pathway Activation

Upon ligand binding, TLR7 dimerizes and recruits MyD88.[4][6] MyD88, in turn, assembles a "Myddosome" complex by recruiting and activating members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[4][6][7] This critical step serves as the launch point for two distinct downstream cascades.

Caption: Initial activation steps of the TLR7 pathway by this compound in the endosome.

NF-κB and MAPK Activation Pathway

Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[4][5] TRAF6 then activates the TAK1 complex (composed of TAK1, TAB1, TAB2/3), which in turn activates two downstream pathways:[4]

-

The IKK complex (IκB kinase) , leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[6][8][9]

-

The MAPK pathway , resulting in the activation of JNK and p38, which contribute to cytokine production and regulation of immune responses.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Activation of anti-hepatitis C virus responses via Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of TLR7 in activation of NF-κB signaling of keratinocytes by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

The Synthesis and Purification of SM-360320: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-360320, identified as 9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine, is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] Its ability to induce the production of interferon-alpha (IFN-α) and other cytokines has positioned it as a significant compound of interest for immunotherapy and as a vaccine adjuvant.[2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, tailored for researchers and professionals in drug development. The guide outlines a representative synthetic protocol, purification methodologies, and the underlying biological signaling pathway.

Introduction

This compound is a small molecule immuno-modulator that activates the innate immune system through the TLR7 pathway.[1][2] TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses, and its activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. This activity makes this compound a promising candidate for antiviral therapies and as an adjuvant to enhance the efficacy of vaccines. The synthesis of this compound is based on the modification of a purine scaffold, a common strategy in the development of TLR7 agonists.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 2-chloroadenine. The following is a representative synthetic scheme based on established chemical transformations for this class of compounds.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Methoxyethoxy)adenine

-

Reagents: 2-Chloroadenine, Sodium metal, 2-Methoxyethanol.

-

Procedure: A solution of sodium 2-methoxyethoxide is prepared by carefully adding sodium metal to anhydrous 2-methoxyethanol under an inert atmosphere (e.g., argon or nitrogen). To this solution, 2-chloroadenine is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-(2-methoxyethoxy)adenine.

Step 2: Synthesis of 9-Benzyl-2-(2-methoxyethoxy)adenine

-

Reagents: 2-(2-Methoxyethoxy)adenine, Benzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure: 2-(2-Methoxyethoxy)adenine is dissolved in anhydrous DMF. Anhydrous potassium carbonate is added to the solution, followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC or HPLC. The reaction is then quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 9-benzyl-2-(2-methoxyethoxy)adenine.

Step 3: Synthesis of 9-Benzyl-2-(2-methoxyethoxy)adenine-N-oxide

-

Reagents: 9-Benzyl-2-(2-methoxyethoxy)adenine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

-

Procedure: 9-Benzyl-2-(2-methoxyethoxy)adenine is dissolved in dichloromethane. The solution is cooled in an ice bath, and m-CPBA is added portion-wise. The reaction is stirred at low temperature and monitored by TLC or HPLC. Once the reaction is complete, the mixture is washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried, and concentrated to yield the N-oxide intermediate.

Step 4: Synthesis of this compound (9-Benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine)

-

Reagents: 9-Benzyl-2-(2-methoxyethoxy)adenine-N-oxide, Acetic anhydride, Sodium hydroxide (NaOH).

-

Procedure: The crude N-oxide from the previous step is heated in acetic anhydride. This promotes a rearrangement to an 8-acetoxy intermediate. After the rearrangement is complete (monitored by TLC or HPLC), the excess acetic anhydride is removed under vacuum. The residue is then treated with an aqueous solution of sodium hydroxide to hydrolyze the acetate group. The reaction mixture is neutralized with a suitable acid (e.g., hydrochloric acid), and the product, this compound, precipitates. The solid is collected by filtration, washed with water, and dried.

Purification

The crude this compound obtained from the synthesis requires purification to remove any unreacted starting materials, intermediates, and byproducts. A combination of techniques is typically employed to achieve high purity.

Purification Workflow

Caption: A typical purification workflow for this compound.

Experimental Protocols for Purification

1. Recrystallization:

-

Solvent System: A suitable solvent or solvent mixture (e.g., ethanol/water, methanol/water) is used to dissolve the crude product at an elevated temperature.

-

Procedure: The crude this compound is dissolved in a minimal amount of the hot solvent system. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

2. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 230-400 mesh).

-

Mobile Phase: A gradient of solvents, typically starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol).

-

Procedure: The partially purified product from recrystallization is dissolved in a minimal amount of the mobile phase and loaded onto a pre-packed silica gel column. The column is eluted with the solvent gradient, and fractions are collected. The fractions containing the pure product (as determined by TLC or HPLC) are pooled and concentrated.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Procedure: For achieving very high purity, preparative HPLC is the method of choice. The sample is dissolved in the mobile phase and injected onto the column. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then removed by lyophilization or evaporation to yield the highly pure compound.

Data Presentation

| Parameter | Typical Value/Method |

| Chemical Formula | C₁₅H₁₇N₅O₃ |

| Molecular Weight | 315.33 g/mol |

| Appearance | White to off-white solid |

| Purity (Post-HPLC) | >98% |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |

Biological Activity and Signaling Pathway

This compound exerts its immunological effects by activating TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.

TLR7 Signaling Pathway

Caption: Simplified TLR7 signaling pathway activated by this compound.

Upon binding of this compound to TLR7 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of the transcription factors NF-κB and IRF7. These transcription factors then translocate to the nucleus and induce the expression of genes encoding type I interferons and other pro-inflammatory cytokines, leading to the activation of the innate and adaptive immune responses.

Conclusion

This technical guide provides a detailed overview of the synthesis, purification, and mechanism of action of this compound. The outlined protocols and diagrams serve as a valuable resource for researchers and professionals involved in the development of novel immunotherapies and vaccine adjuvants. The potent and specific activity of this compound on TLR7 makes it a compound of significant interest for further investigation and potential clinical application.

References

SM-360320: An 8-Oxoadenine Derivative as a Potent Toll-like Receptor 7 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-360320, chemically identified as 9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine, is a synthetic small molecule belonging to the 8-oxoadenine class of compounds. It has emerged as a potent and specific agonist for Toll-like Receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, positioning it as a significant immunomodulatory agent. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in indications such as oncology and infectious diseases.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) from viruses. Synthetic small molecule agonists of TLR7, like the 8-oxoadenine derivatives, mimic viral ssRNA and stimulate a potent immune response.

This compound is a notable member of the 8-oxoadenine family, demonstrating high specificity and potency as a TLR7 agonist. Its ability to induce a robust type I interferon response and other pro-inflammatory cytokines has led to its investigation as a potential therapeutic agent for various diseases, including cancer and viral infections like Hepatitis C.

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunomodulatory effects by activating the TLR7 signaling pathway. Upon binding to TLR7 in the endosome, it initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This is followed by the assembly of a signaling complex involving IRAK4, IRAK1, and TRAF6. The activation of this complex leads to two distinct downstream pathways:

-

NF-κB Pathway: The activated TRAF6, in conjunction with UBE2N/UBC13, catalyzes the K63-linked polyubiquitination of itself and NEMO (IKKγ). This activates the IKK complex (IKKα, IKKβ, and NEMO), which in turn phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. The degradation of IκBα releases the transcription factor NF-κB (p50/p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF7 Pathway: In plasmacytoid dendritic cells, the MyD88-IRAK4-IRAK1 complex also interacts with IKKα and the transcription factor IRF7. This leads to the phosphorylation and activation of IRF7, which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).

Caption: TLR7 Signaling Pathway Activated by this compound.

Quantitative Data

The potency of this compound in activating TLR7 has been quantified in various in vitro systems. The following table summarizes the available data.

| Assay System | Cell Line | Parameter | Value | Reference |

| TLR7 Activation | HEK293 | EC50 | 1.17 μM | [1] |

| TLR7 Activation | HEK293 | EC50 | 399.4 nM | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Key Applications and Preclinical Findings

Antitumor Activity

As an immunomodulator, this compound has shown promise in preclinical cancer models. By activating TLR7, it can stimulate an anti-tumor immune response characterized by the production of IFN-α and the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). This leads to the recognition and elimination of tumor cells.

Antiviral Activity: Hepatitis C Virus (HCV)

This compound has been investigated for its potential to inhibit the replication of Hepatitis C virus. The induction of type I interferons through TLR7 activation is a key mechanism for controlling viral infections. In vitro studies have demonstrated that this compound can inhibit HCV replication in hepatoma cells.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of this compound.

TLR7 Activation Assay in HEK293 Cells

This assay measures the ability of this compound to activate the NF-κB signaling pathway downstream of TLR7.

Materials:

-

HEK293 cells stably transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

This compound stock solution (e.g., in DMSO).

-

SEAP detection reagent (e.g., QUANTI-Blue™).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed the TLR7-expressing HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect an aliquot of the cell culture supernatant.

-

Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.

-

Incubate at 37°C for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a plate reader.

-

Calculate the EC50 value by plotting the absorbance against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for TLR7 Activation Assay.

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the measurement of cytokines released by human PBMCs upon stimulation with this compound.

Materials:

-

Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.

-

This compound stock solution.

-

Enzyme-linked immunosorbent assay (ELISA) kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6).

-

96-well cell culture plates.

Procedure:

-

Resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the PBMC suspension to each well of a 96-well plate.

-

Prepare dilutions of this compound in complete RPMI-1640 medium.

-

Add 100 µL of the this compound dilutions to the wells containing PBMCs. Include a vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell-free supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

In Vitro Hepatitis C Virus (HCV) Replication Inhibition Assay

This assay assesses the ability of this compound to inhibit HCV replication in a human hepatoma cell line.

Materials:

-

Huh-7.5 cells.

-

HCV replicon-containing Huh-7.5 cells or infectious HCVcc (cell culture-derived HCV).

-

Complete DMEM.

-

This compound stock solution.

-

Reagents for quantifying HCV RNA (e.g., quantitative real-time PCR) or HCV protein (e.g., Western blot or ELISA for HCV core antigen).

Procedure:

-

Seed Huh-7.5 cells (either containing an HCV replicon or for subsequent infection) in a suitable plate format.

-

For replicon-containing cells, add fresh medium with serial dilutions of this compound. For infection assays, infect the cells with HCVcc for a few hours, then replace the inoculum with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the cells and extract total RNA for qRT-PCR analysis of HCV RNA levels, or prepare cell lysates for Western blot or ELISA analysis of HCV protein levels.

-

Normalize the HCV RNA or protein levels to a housekeeping gene or total protein content, respectively.

-

Calculate the percentage of inhibition relative to the vehicle-treated control.

Synthesis

A detailed, publicly available synthesis protocol for this compound (9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine) is not readily found in the primary literature. However, the synthesis of a closely related analog, 9-benzyl-8-hydroxy-2-(2-hydroxyethylthio)adenine, has been described. The synthesis of this compound would likely follow a similar multi-step synthetic route starting from a substituted purine scaffold, followed by the introduction of the benzyl group at the N9 position and the 2-methoxyethoxy group at the C2 position.

Conclusion

This compound is a potent and specific 8-oxoadenine derivative that acts as a TLR7 agonist. Its ability to robustly activate the innate immune system, leading to the production of type I interferons and pro-inflammatory cytokines, underscores its therapeutic potential in immuno-oncology and for the treatment of viral diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further investigate the biological activities and therapeutic applications of this promising immunomodulatory compound. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical development.

References

In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of SM-360320

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-360320, also known as CL-087, is a potent, orally active agonist of Toll-like receptor 7 (TLR7). As an immuno-modulator, it has demonstrated significant anti-tumor effects in preclinical models and has been investigated for its synergistic activity with DNA vaccines. This technical guide provides a comprehensive overview of the currently available information regarding the oral bioavailability and pharmacokinetics of this compound. Despite extensive searches of publicly available scientific literature, detailed quantitative pharmacokinetic parameters for this compound have not been reported. This document summarizes the qualitative evidence for its oral activity, outlines general experimental protocols for pharmacokinetic assessment, and presents relevant signaling pathways.

Introduction

This compound is a small molecule compound that activates the innate immune system through the TLR7 pathway. TLR7 agonists are a class of drugs with significant therapeutic potential in oncology and infectious diseases. The oral route of administration is highly desirable for patient compliance and convenience, making the characterization of the oral bioavailability and pharmacokinetics of this compound a critical aspect of its preclinical and clinical development. While preclinical studies have confirmed the in vivo activity of this compound following oral administration, specific data on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as key pharmacokinetic (PK) parameters, are not publicly available.

Oral Bioavailability and Pharmacokinetics

Quantitative Pharmacokinetic Data

A thorough review of scientific databases and literature has revealed a lack of specific quantitative pharmacokinetic data for this compound. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and the absolute oral bioavailability percentage have not been publicly disclosed.

The following table structure is provided to aid researchers in organizing such data should it become available.

| Pharmacokinetic Parameter | Abbreviation | Value (Units) | Species/Model | Administration Route | Dose (mg/kg) | Reference |

| Maximum Plasma Concentration | Cmax | Data not available | - | - | - | - |

| Time to Cmax | Tmax | Data not available | - | - | - | - |

| Area Under the Curve (0-t) | AUC(0-t) | Data not available | - | - | - | - |

| Area Under the Curve (0-∞) | AUC(0-∞) | Data not available | - | - | - | - |

| Elimination Half-life | t½ | Data not available | - | - | - | - |

| Oral Bioavailability | F% | Data not available | - | - | - | - |

| Clearance | CL | Data not available | - | - | - | - |

| Volume of Distribution | Vd | Data not available | - | - | - | - |

Qualitative Evidence of Oral Activity

Multiple preclinical studies have demonstrated the biological activity of this compound when administered orally. These studies confirm that the compound is absorbed from the gastrointestinal tract in sufficient quantities to elicit a systemic immune response and exert its anti-tumor effects. This oral activity is a key feature of this compound, highlighting its potential as a convenient therapeutic agent.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines a general methodology for determining the oral bioavailability and pharmacokinetics of a small molecule compound in a preclinical rodent model.

In Vivo Pharmacokinetic Study in Rodents

| Parameter | Methodology |

| Animal Model | Male/Female Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old. |

| Housing | Controlled environment (22±2°C, 50±10% humidity, 12h light/dark cycle) with ad libitum access to food and water. Animals are fasted overnight before dosing. |

| Formulation | This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/polyethylene glycol) for oral (p.o.) and intravenous (i.v.) administration. |

| Dosing | Oral Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage. Intravenous Group: A single dose (e.g., 1 mg/kg) is administered via the tail vein to determine absolute bioavailability. |

| Blood Sampling | Serial blood samples (approx. 100-200 µL) are collected from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. |

| Plasma Processing | Blood samples are centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma, which is then stored at -80°C until analysis. |

| Bioanalytical Method | Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. |

| Pharmacokinetic Analysis | Non-compartmental analysis is used to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using software such as Phoenix WinNonlin. |

| Bioavailability Calculation | Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100. |

Visualizations

Experimental Workflow for Oral Bioavailability Assessment

Caption: Workflow for determining oral bioavailability in rodents.

This compound Mechanism of Action: TLR7 Signaling Pathway

Caption: Simplified TLR7 signaling cascade initiated by this compound.

Conclusion

This compound is a promising orally active TLR7 agonist with demonstrated preclinical anti-tumor activity. While its oral activity is a significant advantage, a detailed understanding of its pharmacokinetic profile is essential for its continued development. The absence of publicly available quantitative pharmacokinetic data represents a knowledge gap. The general experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers in the field of immuno-oncology and drug development who are investigating this compound or other novel TLR7 agonists. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to optimize its therapeutic potential.

The Immunomodulatory Profile of SM-360320: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory properties of SM-360320 (also known as CL-087), a potent and orally active agonist of Toll-like receptor 7 (TLR7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TLR7 agonists in immuno-oncology and as vaccine adjuvants. This compound has been identified as a significant immuno-modulator with demonstrated anti-tumor effects and the ability to synergize with DNA vaccines to enhance Th1-mediated antibody responses.[1]

Core Mechanism of Action: TLR7 Agonism

This compound exerts its immunomodulatory effects by selectively targeting TLR7, a key pattern recognition receptor of the innate immune system. TLR7 is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. Upon activation by single-stranded RNA (ssRNA) from viruses or synthetic agonists like this compound, TLR7 initiates a downstream signaling cascade that leads to the activation of transcription factors, including NF-κB and IRF7. This results in the production of type I interferons (IFNs) and a host of pro-inflammatory cytokines, orchestrating a broad-based immune response.

Quantitative Analysis of In Vitro Activity

The potency of this compound as a TLR7 agonist has been quantified in cell-based assays. The following table summarizes the available data on its activity.

| Compound | Assay System | Parameter | Value | Reference |

| This compound (CL-087) | Human TLR7 in HEK293 cells | EC50 | 1.17 μM | [2] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the immunomodulatory properties of this compound and other TLR7 agonists.

TLR7 Agonist Activity Assay (HEK293 Reporter Assay)

This assay is designed to quantify the ability of a compound to activate the TLR7 signaling pathway.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR7 and a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of an NF-κB promoter.

-

Principle: Activation of TLR7 by an agonist leads to the downstream activation of the NF-κB transcription factor. Activated NF-κB binds to its response element in the promoter region of the SEAP gene, driving its expression. The level of SEAP secreted into the cell culture medium is directly proportional to the extent of TLR7 activation.

-

Methodology:

-

HEK293-hTLR7 reporter cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, the cells are treated with varying concentrations of this compound or a control agonist.

-

The plates are incubated for 24 hours to allow for SEAP expression and secretion.

-

A sample of the cell culture supernatant is collected and assayed for alkaline phosphatase activity using a colorimetric or chemiluminescent substrate.

-

The EC50 value is calculated from the dose-response curve.

-

Dendritic Cell (DC) Activation Assay

This assay assesses the ability of a compound to induce the maturation and activation of dendritic cells, a critical step in initiating an adaptive immune response.

-

Cells: Human monocyte-derived dendritic cells (mo-DCs).

-

Principle: TLR7 agonists promote the maturation of DCs, leading to the upregulation of co-stimulatory molecules (e.g., CD80, CD86), MHC class II, and the secretion of pro-inflammatory cytokines.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes are then purified and cultured in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature mo-DCs.

-

Immature mo-DCs are treated with this compound, a positive control (e.g., LPS), or a vehicle control for 24-48 hours.

-

Endpoint Analysis:

-

Phenotypic Maturation: The expression of cell surface markers such as CD80, CD86, CD83, HLA-DR, and CCR7 is analyzed by flow cytometry.

-

Cytokine Production: The concentration of cytokines (e.g., IL-6, IL-12, TNF-α) in the culture supernatant is measured by ELISA or multiplex bead array.

-

-

NF-κB Nuclear Translocation Assay

This assay directly visualizes and quantifies the activation of the NF-κB pathway.

-

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation of the TLR7 pathway, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

-

Methodology:

-

Immune cells (e.g., macrophages or dendritic cells) are cultured on glass coverslips or in imaging-compatible plates.

-

Cells are treated with this compound for a defined period (typically 30-60 minutes).

-

Cells are then fixed, permeabilized, and stained with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI.

-

The subcellular localization of NF-κB is visualized and quantified using fluorescence microscopy or high-content imaging systems. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.

Caption: TLR7 signaling pathway activated by this compound.

Caption: Experimental workflow for this compound evaluation.

References

An In-depth Technical Guide to the Binding Affinity and Activity of SM-360320 for Murine TLR7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule agonist SM-360320 and murine Toll-like receptor 7 (TLR7). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the available data, experimental methodologies, and signaling pathways associated with this interaction.

Introduction to this compound and TLR7

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a potent antiviral and anti-tumor immune response.

This compound is a potent and selective synthetic small molecule agonist of TLR7. Its ability to stimulate the immune system has led to its investigation as a potential vaccine adjuvant and immunomodulatory agent in various therapeutic areas. Understanding its binding affinity and functional activity for murine TLR7 is critical for preclinical research and development.

Quantitative Data on this compound Activity for Murine TLR7

| Parameter | Value | Species | Assay Type | Reference |

| Minimal Effective Dose (in vivo) | ~0.03 mg/kg | Mouse | IFN-α Induction | [1] |

| EC50 (in vitro) | Data not publicly available | Murine | Reporter Gene Assay | - |

Note: The minimal effective dose indicates the lowest concentration of this compound that produces a detectable biological effect in a living organism, in this case, the induction of IFN-α in mice.[1] An EC50 value from an in vitro reporter gene assay would provide a more direct measure of the compound's potency on murine TLR7-expressing cells.

Experimental Protocols

The determination of the functional activity of a TLR7 agonist like this compound on murine TLR7 typically involves in vitro cell-based assays. A common and robust method is the use of a reporter gene assay. Below is a detailed methodology for such an experiment.

Murine TLR7 Reporter Gene Assay

This assay measures the activation of the TLR7 signaling pathway by quantifying the expression of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of a promoter that is activated by NF-κB and AP-1, key transcription factors downstream of TLR7.

3.1.1. Materials

-

Cell Line: HEK-Blue™ mTLR7 cells (InvivoGen) or a similar HEK293 cell line stably co-transfected with the murine TLR7 gene and an NF-κB/AP-1-inducible reporter gene. RAW-Blue™ cells, a murine macrophage reporter cell line, can also be utilized.[2][3][4][5][6][7][8]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Positive Control: A known murine TLR7 agonist, such as R848 (Resiquimod).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Selection Antibiotics: As required for the specific cell line to maintain the expression of the transfected genes (e.g., Blasticidin, Zeocin™).

-

Reporter Detection Reagent: QUANTI-Blue™ Solution (for SEAP) or a luciferase assay substrate.

-

Assay Plates: Sterile 96-well flat-bottom cell culture plates.

-

Instrumentation: Humidified incubator (37°C, 5% CO2), spectrophotometer or luminometer.

3.1.2. Experimental Procedure

-

Cell Culture: Maintain the HEK-Blue™ mTLR7 cells in the recommended culture medium containing selection antibiotics. Passage the cells every 2-3 days to maintain logarithmic growth.

-

Cell Seeding: On the day of the assay, harvest the cells and resuspend them in fresh culture medium without selection antibiotics. Adjust the cell density to approximately 2.5 x 105 cells/mL. Seed 180 µL of the cell suspension into each well of a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (R848) in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all wells to avoid toxicity.

-

Cell Stimulation: Add 20 µL of the diluted compounds, positive control, or vehicle control (medium with solvent) to the appropriate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

-

Reporter Gene Detection (SEAP):

-

Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 180 µL of pre-warmed QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Plot the absorbance values against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Visualizations

TLR7 Signaling Pathway

The following diagram illustrates the canonical MyD88-dependent signaling pathway activated by TLR7 agonists like this compound.

Caption: MyD88-dependent TLR7 signaling pathway.

Experimental Workflow for Murine TLR7 Reporter Gene Assay

The diagram below outlines the key steps in the experimental workflow for determining the activity of this compound on murine TLR7 using a reporter gene assay.

Caption: Workflow for TLR7 reporter gene assay.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Macrophage Reporter Cell Assay for Screening Immunopharmacological Activity of Cell Wall-Active Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 101.200.202.226 [101.200.202.226]

- 4. invivogen.com [invivogen.com]

- 5. invivogen.com [invivogen.com]

- 6. jeb.co.in [jeb.co.in]

- 7. researchgate.net [researchgate.net]

- 8. invivogen.com [invivogen.com]

Methodological & Application

Application Notes and Protocols: SM-360320 In Vitro PBMC Stimulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-360320, also known as CL-087, is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 by agonists like this compound triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, thereby modulating the immune response.[1][3] This application note provides a detailed protocol for an in vitro assay to evaluate the stimulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The protocol outlines the isolation of PBMCs, cell culture conditions, stimulation with this compound, and subsequent analysis of cytokine production. This assay is a valuable tool for researchers studying immuno-oncology, viral infections, and vaccine adjuvant development.[2][3]

Data Presentation

Table 1: this compound Activity Profile

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 399.4 nM | HEK293 (expressing human TLR7) | NF-κB Reporter Gene Assay (24 hr) | [4] |

Table 2: Recommended Cytokine Panel for Analysis

| Cytokine | Rationale |

| Interferon-alpha (IFN-α) | Key cytokine induced by TLR7 agonists.[2] |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine indicative of innate immune activation. |

| Interleukin-6 (IL-6) | Pleiotropic cytokine involved in inflammation and immune regulation. |

| Interleukin-12 (IL-12) | Promotes Th1-type immune responses. |

| Interleukin-1 beta (IL-1β) | Key mediator of inflammation.[5] |

| Interleukin-8 (IL-8) | A chemokine involved in neutrophil recruitment.[5] |

Experimental Protocols

I. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.[6][7]

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypan Blue solution

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

-

Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.

-

Wash the collected PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.[6] A viability of >95% is recommended for culture.[6]

-

Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.[6]

II. In Vitro Stimulation of PBMCs with this compound

This protocol details the stimulation of isolated PBMCs with this compound to induce cytokine production.

Materials:

-

Isolated PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium

-

This compound (stock solution prepared in DMSO, then diluted in complete RPMI-1640)

-

96-well flat-bottom cell culture plates

-

Positive Control: Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)

-

Negative Control: Vehicle (DMSO) diluted in complete RPMI-1640

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations. A suggested concentration range to test is 0.1 nM to 10 µM.

-

Add 100 µL of the diluted this compound, positive control, or negative control to the appropriate wells in triplicate.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.[8] The incubation time can be optimized (e.g., 6, 24, 48 hours) depending on the cytokines of interest.[9][10]

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.

III. Analysis of Cytokine Production

The levels of cytokines in the collected supernatants can be quantified using various methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

Materials:

-

ELISA kits or multiplex assay kits for the desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)

-

Collected cell culture supernatants

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA or multiplex assay kit.

-

Briefly, this typically involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for signal generation.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by comparing the readings to a standard curve generated with recombinant cytokines.

Visualizations

Caption: Workflow for PBMC stimulation by this compound.

Caption: TLR7 signaling cascade initiated by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Small molecule agonists of toll-like receptors 7 and 8: a patent review 2014 - 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Culture of Human PBMCs [bio-protocol.org]

- 7. resources.revvity.com [resources.revvity.com]

- 8. agilent.com [agilent.com]

- 9. Activation of Human Peripheral Blood Mononuclear Cells by Nonpathogenic Bacteria In Vitro: Evidence of NK Cells as Primary Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinmedjournals.org [clinmedjournals.org]

Application Notes and Protocols: SM-360320 as a Vaccine Adjuvant for Viral Antigens

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-360320, also known as CL-087, is a potent synthetic small molecule agonist of Toll-like receptor 7 (TLR7).[1] As an immuno-modulator, it has demonstrated the capacity to enhance immune responses, particularly skewing towards a T helper 1 (Th1) phenotype, which is crucial for clearing viral infections.[1] This makes this compound a promising candidate as a vaccine adjuvant for a variety of viral antigens. Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own. By activating innate immunity through TLR7, this compound can significantly boost the magnitude and quality of the adaptive immune response to co-administered viral antigens. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation as a vaccine adjuvant for viral antigens, based on studies of similar TLR7 agonists.

Mechanism of Action: TLR7-Mediated Immune Activation

This compound functions by binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation mimics the natural recognition of single-stranded viral RNA, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).

Signaling Pathway of this compound (TLR7 Agonist)

Caption: TLR7 signaling pathway initiated by this compound.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies evaluating TLR7 agonists as adjuvants for various viral antigens. These results provide an indication of the potential efficacy of this compound.

Table 1: Enhanced Antibody Responses with TLR7 Agonist Adjuvant

| Viral Antigen | Animal Model | Adjuvant | Antigen Dose | Antibody Titer Increase (vs. Antigen Alone) | Reference |

| Influenza (H1N1) Hemagglutinin | Mice | TLR7-NP | 5 µg | ~10-fold increase in IgG | [2] |

| SARS-CoV-2 Spike Protein | Mice | TLR7-NP | 5 µg | ~100-fold increase in neutralizing antibodies | [2] |

| Norovirus Virus-Like Particles (VLPs) | Mice | CL097 (TLR7/8 agonist) | 25 µg (intranasal) | Significant increase in serum IgG and mucosal IgA | [3] |

| CRM197 (Diphtheria toxin mutant) | Pigs | Oxoadenine TLR7/8 agonist | 100 µg | 800-fold increase in antigen-specific antibodies | [1] |

Table 2: Enhancement of T-Cell Responses with TLR7 Agonist Adjuvant

| Viral Antigen | Animal Model | Adjuvant | Antigen Dose | Key T-Cell Response | Reference |

| Influenza (H1N1) Hemagglutinin | Mice | TLR7-NP | 5 µg | Increased antigen-specific CD8+ T-cells | [2] |

| SARS-CoV-2 Spike Protein | Mice | TLR7-NP | 5 µg | Enhanced Th1-biased CD4+ T-cell response | [2] |

| CRM197 (Diphtheria toxin mutant) | Pigs | Oxoadenine TLR7/8 agonist | 100 µg | 13-fold increase in antigen-specific CD8+ T-cells | [1] |

Experimental Protocols